1-Monoelaidin

描述

属性

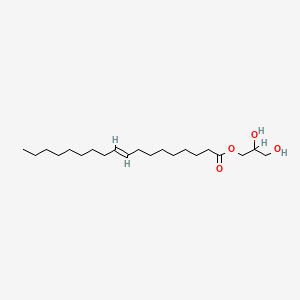

IUPAC Name |

2,3-dihydroxypropyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNAYUHWVFMIP-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052831 | |

| Record name | trans-Monoelaidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol monooleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238-240 °C AT 3 MM HG | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9420 @ 20 °C/4 °C, 0.925-0.935 | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID | |

CAS No. |

25496-72-4, 2716-53-2 | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Monoelaidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/ | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physicochemical Characteristics of 1-Monoelaidin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monoelaidin, also known as glycerol (B35011) α-monoelaidate or 1-mono-trans-9-octadecenoyl glycerol, is a monoglyceride containing an elaidic acid moiety, the trans isomer of oleic acid. As a member of the lipid family, its physicochemical properties are crucial for its behavior in biological and pharmaceutical systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its interaction with the TRPV1 signaling pathway.

Physicochemical Data

The following tables summarize the key quantitative data for this compound, providing a clear reference for its physical and chemical properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C21H40O4 | [1][2][3] |

| Molecular Weight | 356.54 g/mol | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [3][4][5] |

| Melting Point | 56-59 °C | [2] |

| Boiling Point | 483.3 ± 35.0 °C (Predicted) | [1][6] |

| Density | 0.969 ± 0.06 g/cm³ (Predicted) | [1][6] |

| Flash Point | 155.4 °C | [7] |

| Storage Temperature | Room Temperature (Sealed in dry) or -20°C | [1][7] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Observation/Value | Reference(s) |

| Solubility in Water | Insoluble | [8] |

| Solubility in Organic Solvents | Soluble in hot Methanol (B129727), Ethanol, Ether, Chloroform | [2][8] |

| LogP (Predicted) | 4.92030 | [7] |

| pKa (Predicted) | 13.16 ± 0.20 | [1][7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical characteristics of this compound are provided below. These protocols are based on standard methods for lipid analysis.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (closed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).

-

The melting point is reported as a range from the onset to the completion of melting.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Materials:

-

This compound sample

-

A range of solvents (e.g., water, ethanol, methanol, chloroform, ether)

-

Glass vials with screw caps

-

Shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

HPLC or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial.

-

Seal the vial and place it on a shaker or vortex it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the suspension to separate the undissolved solid from the solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC method can be employed for the identification and quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength if derivatized).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water. The specific gradient will depend on the separation requirements.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 10-20 µL.

-

Detector: ELSD or UV (after appropriate derivatization).

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or chloroform).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by dissolving a known amount of the this compound-containing sample in the mobile phase or a compatible solvent.

-

Inject the standards and the sample solution into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathway

This compound is an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor.[1][6] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and plays a crucial role in the perception of pain and heat.

TRPV1 Activation Signaling Pathway

The activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain and heat. The downstream signaling cascade involves several key pathways that modulate cellular responses.

Caption: TRPV1 activation by this compound and downstream signaling.

Experimental Workflow for Assessing TRPV1 Activation

A common method to assess the activation of TRPV1 by a compound like this compound is to use a cell-based calcium imaging assay.

Caption: Workflow for assessing TRPV1 activation by this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of this compound, complete with tabulated data and experimental protocols for their determination. Understanding these properties is fundamental for researchers and professionals in drug development, as they influence the formulation, delivery, and biological activity of this lipid molecule. The elucidation of its role as a TRPV1 activator and the associated signaling pathway further highlights its potential significance in sensory perception and related therapeutic areas. The provided diagrams offer a clear visual representation of the complex biological processes and experimental workflows involved in the study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nanopartikel.info [nanopartikel.info]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. youtube.com [youtube.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. academic.oup.com [academic.oup.com]

- 8. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 1-Monoelaidin in Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monoelaidin is a monoacylglycerol containing elaidic acid, a trans-unsaturated fatty acid. Its presence in cellular membranes, though typically at low levels, can significantly influence the biophysical properties and signaling functions of the membrane. This technical guide provides an in-depth exploration of the biological role of this compound, summarizing its effects on membrane characteristics, outlining its potential involvement in cellular signaling, and providing detailed experimental protocols for its study.

Physicochemical Properties of this compound

This compound is an amphiphilic molecule with a polar glycerol (B35011) headgroup and a nonpolar acyl chain. The trans-configuration of the double bond in the elaidic acid tail gives it a more linear and rigid structure compared to its cis-isomer, 1-monoolein. This structural difference is fundamental to its distinct effects on membrane architecture.

| Property | Value | Reference |

| Molecular Formula | C21H40O4 | [1][2] |

| Molecular Weight | 356.55 g/mol | [1][3] |

| Melting Point | 56-59 °C | [1][3] |

| Physical State (20°C) | Solid | [3] |

| Solubility | Soluble in hot methanol | [1][3] |

Impact of this compound on Cell Membrane Biophysics

The incorporation of this compound into a lipid bilayer can alter its physical properties. While direct quantitative data for this compound is limited, studies on membranes containing trans-fatty acids provide valuable insights into its likely effects. The linear nature of the elaidic acid chain allows for tighter packing with saturated lipids and cholesterol, leading to changes in membrane fluidity, thickness, and curvature.

Membrane Fluidity and Lipid Packing

The presence of trans-unsaturated fatty acids like elaidic acid generally decreases membrane fluidity.[4] This is in contrast to cis-unsaturated fatty acids, which introduce kinks in the acyl chain and increase fluidity.[4] The straighter trans-acyl chain of this compound can pack more closely with the acyl chains of other lipids, leading to a more ordered and less dynamic membrane environment.

Quantitative Data on Related Trans-Fatty Acid-Containing Lipids

The following table summarizes the biophysical properties of phosphatidylcholines (PCs) containing a trans-unsaturated fatty acid (trans-10, cis-12 conjugated linoleic acid) compared to its cis- counterpart, which can serve as a model for understanding the effects of this compound.

| Property | PC with trans-10, cis-12 CLA (A) | PC with cis-9, trans-11 CLA (C) | Key Finding | Reference |

| Surface Area per Molecule (Ų) | Similar to C at various pressures | Similar to A at various pressures | In the absence of cholesterol, surface area is similar. | [5] |

| Condensing Effect of Cholesterol | More condensed | Less condensed | The trans-containing lipid shows a greater reduction in surface area in the presence of cholesterol, indicating tighter packing. | [5] |

| Cholesterol Binding Affinity | Increased | Decreased | Liposomes with the trans-containing lipid bind more cholesterol. | [5] |

| Permeability to Carboxyfluorescein | Less permeable | More permeable | The tighter packing of the trans-containing lipid reduces membrane permeability. | [5] |

These findings suggest that this compound would likely increase the order of the cell membrane, enhance interactions with cholesterol, and decrease membrane permeability.

Membrane Bending Rigidity

Potential Signaling Roles of this compound

Monoacylglycerols are not merely structural components of membranes; they can also act as signaling molecules or precursors to signaling lipids.[5][6][7] The biological activity of this compound in signaling is likely linked to its metabolism and its ability to influence the activity of membrane-associated proteins.

Precursor to Diacylglycerol (DAG)

Monoacylglycerols can be converted to diacylglycerols (DAGs) through the action of monoacylglycerol acyltransferases (MGATs).[5] DAG is a critical second messenger that activates several signaling pathways, most notably the Protein Kinase C (PKC) family of enzymes.[3][8][9] Therefore, this compound could serve as a precursor for the synthesis of a specific species of DAG containing elaidic acid, which may have unique signaling properties.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

The lipid environment of the cell membrane plays a crucial role in regulating the function of integral membrane proteins, including G-protein coupled receptors (GPCRs).[4][10][11][12] Changes in membrane fluidity, thickness, and lipid packing induced by this compound could allosterically modulate the conformation and activity of GPCRs, thereby influencing downstream signaling cascades.

Activation of Protein Kinase C (PKC)

As a precursor to DAG, this compound can indirectly lead to the activation of PKC.[13][14] Conventional and novel PKC isoforms are recruited to the cell membrane by DAG, where they are activated and phosphorylate a wide range of substrate proteins involved in processes such as cell growth, differentiation, and apoptosis.[13][14] The specific structure of DAG derived from this compound might lead to differential activation of PKC isoforms.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological role of this compound in cell membranes.

Liposome (B1194612) Preparation for Biophysical Studies

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound for use in various biophysical assays.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

This compound

-

Desired buffer (e.g., PBS, pH 7.4)

-

Argon or Nitrogen gas

-

Rotary evaporator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block or water bath

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired amounts of POPC and this compound in chloroform to achieve the target molar ratio.

-

Remove the chloroform under a stream of argon or nitrogen gas to form a thin lipid film on the wall of the flask.

-

To ensure complete removal of the solvent, place the flask on a rotary evaporator under vacuum for at least 2 hours.

-

-

Hydration:

-

Add the desired buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid mixture.

-

Hydrate the lipid film for 1-2 hours with intermittent vortexing to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

-

Heat the extruder to the same temperature as the hydration buffer.

-

Load the MLV suspension into one of the syringes of the extruder.

-

Pass the lipid suspension through the membranes 11-21 times to form LUVs of a uniform size.

-

-

Characterization:

-

The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).

-

Membrane Fluidity Measurement using Fluorescence Anisotropy

This protocol measures changes in membrane fluidity upon incorporation of this compound using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

-

Liposomes (prepared as in 4.1)

-

DPH stock solution (e.g., 2 mM in tetrahydrofuran)

-

Fluorometer with polarization filters

-

Cuvettes

Procedure:

-

Probe Incorporation:

-

Dilute the liposome suspension to the desired concentration in buffer.

-

Add the DPH stock solution to the liposome suspension to a final concentration of approximately 1 µM.

-

Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to allow the probe to incorporate into the lipid bilayer.

-

-

Fluorescence Anisotropy Measurement:

-

Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.

-

Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light. A correction factor (G-factor) for the instrument's differential sensitivity to the two polarization directions should be determined using the probe in solution.

-

-

Calculation:

-

Calculate the fluorescence anisotropy (r) using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

-

A higher anisotropy value indicates lower membrane fluidity.

-

Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to assess whether this compound can influence PKC activity, likely through its conversion to DAG.

Materials:

-

Purified PKC isoform

-

Liposomes containing phosphatidylserine (B164497) (PS) and with or without this compound (prepared as in 4.1)

-

PKC substrate peptide (e.g., a synthetic peptide with a phosphorylation site for PKC)

-

[γ-³²P]ATP

-

ATP

-

Assay buffer (containing MgCl₂, CaCl₂, DTT, etc.)

-

Phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, liposomes (with and without this compound), PKC substrate peptide, and purified PKC enzyme.

-

Pre-incubate the mixture for a few minutes at the desired reaction temperature (e.g., 30°C).

-

-

Initiation of Reaction:

-

Start the reaction by adding a mixture of [γ-³²P]ATP and cold ATP.

-

-

Incubation and Termination:

-

Incubate the reaction for a specific time (e.g., 10 minutes) at the reaction temperature.

-

Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

-

-

Washing:

-

Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

-

Quantification:

-

Place the washed paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

An increase in radioactivity in the presence of liposomes containing this compound would suggest an enhancement of PKC activity.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows discussed in this guide.

Potential Signaling Pathways of this compound

Caption: Potential signaling roles of this compound.

Experimental Workflow for Membrane Fluidity Analysis

Caption: Workflow for membrane fluidity analysis.

Workflow for PKC Activity Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane stiffness is modified by integral membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid-Protein Interactions Are a Unique Property and Defining Feature of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential effects of conjugated linoleic acid isomers on the biophysical and biochemical properties of model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Predicting the packing parameter for lipids in monolayers with the use of molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review on the measurement of the bending rigidity of lipid membranes - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. How Tolerant are Membrane Simulations with Mismatch in Area per Lipid between Leaflets? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Models of Lipid Transfer and Membrane Contact Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interplay of G Protein-Coupled Receptors with the Membrane: Insights from Supra-Atomic Coarse Grain Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. G-Protein-Coupled Receptor-Membrane Interactions Depend on the Receptor Activation state - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid-Protein Interactions Are a Unique Property and Defining Feature of G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct activation of protein kinase C by 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of bending rigidity and tilt modulus of lipid membranes from real-space fluctuation analysis of molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

1-Monoelaidin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on 1-Monoelaidin as a Trans Fatty Acid Monoacylglycerol

Introduction

This compound is a monoacylglycerol containing elaidic acid, a trans-unsaturated fatty acid. As a member of the monoacylglycerol class of lipids, it possesses an amphiphilic nature, making it a molecule of interest for various applications, including as a potential component in drug delivery systems and as a bioactive lipid.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, biological activities, and relevant experimental protocols.

Physicochemical Properties

This compound is the 1-monoglyceride of (9E)-octadecenoic acid (elaidic acid).[2] Its structure consists of a glycerol (B35011) backbone esterified at the 1-position with elaidic acid. This trans fatty acid component confers distinct physical properties compared to its cis-isomer counterpart, 1-monoolein.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₁H₄₀O₄ | [1][3] |

| Molecular Weight | 356.55 g/mol | [4][5] |

| Appearance | White to light yellow powder or crystal | [5][6] |

| Melting Point | 56-59 °C | [4][6] |

| Boiling Point | 483.3±35.0 °C (Predicted) | [3] |

| Density | 0.969±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol (B129727) and chloroform. | [1] |

| Purity (Commercial) | >97.0% (GC) | [5][6] |

| Synonyms | Glycerol α-Monoelaidate, 1-Mono-trans-9-octadecenoyl Glycerol | [4][5][6] |

| CAS Number | 2716-53-2 | [2][3][5] |

Synthesis and Purification

The synthesis of 1-monoacylglycerols like this compound can be achieved through several methods, including enzymatic and chemical routes. A common strategy involves the protection of the glycerol backbone, followed by esterification and deprotection.

Experimental Protocol: Two-Step Synthesis of 1-Monoacylglycerol

This protocol is adapted from methods for synthesizing 1-monoolein and can be applied to the synthesis of this compound by substituting oleic acid/ethyl oleate (B1233923) with elaidic acid/ethyl elaidate (B1234055).

Step 1: Transesterification to form 1,2-acetonide-3-elaidoyl glycerol

-

Combine ethyl elaidate and 1,2-acetonide glycerol in a round-bottom flask. A molar ratio of 1:6 (ethyl elaidate to 1,2-acetonide glycerol) can be used.

-

Add a catalyst, such as sodium carbonate (Na₂CO₃), to the mixture.

-

Heat the reaction mixture to 120 °C with continuous stirring for approximately 18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the catalyst by filtration.

-

The resulting product, 1,2-acetonide-3-elaidoyl glycerol, can be purified by column chromatography.

Step 2: Deprotection to yield this compound

-

Dissolve the purified 1,2-acetonide-3-elaidoyl glycerol in ethanol (B145695) in a round-bottom flask.

-

Add an acidic resin, such as Amberlyst-15, to the solution to catalyze the deprotection.

-

Stir the mixture at room temperature for approximately 18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the Amberlyst-15 resin.

-

Evaporate the ethanol under reduced pressure to obtain crude this compound.

Experimental Protocol: Purification by Column Chromatography

-

Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the non-polar solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).

-

Collect fractions and analyze them by TLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Biological Activities

Activation of TRPV1 Receptor

This compound has been identified as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor.[3] The activation of TRPV1 by monoacylglycerols suggests a potential role for these lipids in cellular signaling pathways related to pain, inflammation, and temperature sensation.

Signaling Pathway: TRPV1 Activation by this compound

The activation of TRPV1 by this compound is part of a larger signaling cascade that can be initiated by the activation of G-protein coupled receptors (GPCRs) and the subsequent action of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). DAG can then be metabolized by diacylglycerol lipase (B570770) (DAGL) to form 2-arachidonoylglycerol (B1664049) (2-AG), which can isomerize to 1-arachidonoylglycerol. Both 1- and 2-monoacylglycerols can directly activate the TRPV1 channel, leading to an influx of calcium ions (Ca²⁺) and subsequent downstream cellular responses.

Below is a DOT script for a Graphviz diagram illustrating the TRPV1 signaling pathway involving monoacylglycerols.

Caption: TRPV1 activation pathway by this compound.

Antibacterial Properties

Monoacylglycerols, particularly those with medium-chain fatty acids, have demonstrated antibacterial activity. While specific data for this compound is limited, the general mechanism is thought to involve the disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Table 2: Antibacterial Activity of a Related Monoacylglycerol (Monolaurin)

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Streptococcus pyogenes | 3.9 µg/mL | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target bacterium (e.g., 10⁵ CFU/mL).

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37 °C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Applications in Drug Development

Drug Delivery Systems

The amphiphilic nature of this compound makes it a candidate for the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1] These systems can encapsulate lipophilic drugs, potentially improving their solubility, stability, and bioavailability.

Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

-

Melt the solid lipid (this compound) by heating it above its melting point.

-

Dissolve the lipophilic drug in the molten lipid.

-

Heat an aqueous surfactant solution to the same temperature.

-

Disperse the drug-lipid mixture in the hot surfactant solution under high-speed homogenization to form a coarse emulsion.

-

Process the hot pre-emulsion through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.

-

Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

-

The SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Below is a DOT script for a Graphviz diagram illustrating the workflow for the preparation of drug-loaded SLNs.

Caption: Workflow for preparing drug-loaded SLNs with this compound.

Quantitative Analysis of Drug Encapsulation and Release

Table 3: Key Parameters for Characterizing Drug Delivery Systems

| Parameter | Description | General Methodology |

| Encapsulation Efficiency (EE%) | The percentage of the initial drug amount that is successfully entrapped within the nanoparticles. | Separation of free drug from nanoparticles (e.g., by ultracentrifugation), followed by quantification of the drug in the supernatant and/or the nanoparticles. |

| Drug Loading (DL%) | The percentage of the drug's weight relative to the total weight of the nanoparticle. | Quantification of the drug in a known amount of lyophilized nanoparticles. |

| In Vitro Drug Release | The rate and extent of drug release from the nanoparticles over time in a specific release medium. | Dialysis bag method or sample and separate method, with periodic sampling and quantification of the released drug. |

Experimental Protocol: Determination of Encapsulation Efficiency (EE%)

-

Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation at a high speed and low temperature.

-

Carefully collect the supernatant containing the free drug.

-

Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Calculate the EE% using the following formula: EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Toxicology

Experimental Protocol: Acute Oral Toxicity Study (General Guideline)

An acute oral toxicity study is typically conducted in rodents (e.g., rats) to determine the LD₅₀ of a substance.

-

Fast the animals overnight prior to dosing.

-

Administer a single oral dose of this compound to several groups of animals at different dose levels. A vehicle control group should also be included.

-

Observe the animals for signs of toxicity and mortality for a period of 14 days.

-

Record body weights at regular intervals.

-

At the end of the observation period, perform a gross necropsy on all animals.

-

The LD₅₀ value is calculated statistically as the dose that is lethal to 50% of the animals in a dose group.

Conclusion

This compound is a trans fatty acid monoacylglycerol with distinct physicochemical properties and interesting biological activities. Its ability to activate the TRPV1 receptor and its potential as a component of drug delivery systems make it a subject of interest for further research in pharmacology and drug development. While specific toxicological data is lacking, its classification within the generally safe category of monoacylglycerols provides a basis for its exploration in various applications. The experimental protocols provided in this guide offer a starting point for researchers interested in investigating the synthesis, properties, and applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cir-safety.org [cir-safety.org]

- 3. oral ld50 values: Topics by Science.gov [science.gov]

- 4. fda.gov [fda.gov]

- 5. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of 1-Monoelaidin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Monoelaidin (Glycerol 1-monoelaidate), a monoacylglycerol of significant interest in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and visual representations of key processes.

Introduction

This compound is a monoacylglycerol containing elaidic acid, a trans-unsaturated fatty acid. As an intermediate in lipid metabolism, it holds potential for various research applications, including the study of lipid signaling pathways and the development of novel therapeutics.[1] This guide details established chemical and enzymatic methods for its synthesis and subsequent purification to a high degree of purity required for research purposes.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic approaches. Each method offers distinct advantages and disadvantages in terms of yield, purity, and environmental impact.

Chemical Synthesis

A common chemical synthesis route involves a two-step process starting from the protection of glycerol (B35011), followed by esterification with elaidic acid and subsequent deprotection.

Experimental Protocol:

Step 1: Synthesis of 1,2-isopropylidene-rac-glycerol-3-elaidate

-

In a two-necked round-bottom flask equipped with a reflux condenser, dissolve isopropylidene glycerol (1.0 molar equivalent) and elaidic acid (0.95 molar equivalents) in anhydrous chloroform.

-

Add p-toluenesulfonic acid (pTSA) (0.05 molar equivalents) as a catalyst.

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture and neutralize the excess pTSA with sodium acetate.

-

Wash the solution with deionized water, dry the organic phase over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

Step 2: Synthesis of this compound

-

To the crude product from Step 1, add 2-methoxyethanol (B45455) and boric acid.

-

Reflux the mixture for 40 minutes to remove the isopropylidene protecting group.

-

After cooling, dissolve the mixture in diethyl ether, wash with deionized water, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield crude this compound.

This chemical synthesis method has a reported yield of approximately 11%.[2]

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in higher purity and fewer byproducts. The direct esterification of elaidic acid and glycerol catalyzed by a lipase (B570770) is a common approach.

Experimental Protocol:

-

Combine elaidic acid and glycerol in a suitable molar ratio (e.g., 1:2 to 1:5) in a solvent-free system or in a non-polar organic solvent such as hexane (B92381) or isooctane.

-

Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to the mixture. The enzyme loading is typically 5-10% by weight of the substrates.

-

Incubate the reaction mixture at a controlled temperature (e.g., 50-70°C) with constant stirring.

-

To drive the reaction towards product formation, remove the water produced during the esterification, for example, by using molecular sieves or applying a vacuum.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction reaches completion or equilibrium, terminate the reaction by filtering off the immobilized enzyme.

While specific yield and purity data for the enzymatic synthesis of this compound are not extensively reported, similar lipase-catalyzed esterifications of other fatty acids with glycerol have achieved high conversions and monoacylglycerol content.

Purification of this compound

The crude product from either synthesis method is a mixture containing this compound, unreacted starting materials, and byproducts such as di- and triglycerides.[2] Purification is crucial to obtain a product suitable for research applications.

Crystallization

Crystallization is an effective method for purifying this compound from the crude reaction mixture.

Experimental Protocol:

-

Dissolve the crude this compound in a mixture of diethyl ether and hexane (e.g., 80:20 v/v).

-

Perform an initial crystallization at a low temperature (e.g., -18°C) for 2 hours.

-

Filter the precipitate and subject it to a second crystallization overnight at a slightly higher temperature (e.g., 6°C).

-

Collect the crystals of pure this compound by filtration.

Column Chromatography

For higher purity, column chromatography can be employed.

Experimental Protocol:

-

Prepare a silica (B1680970) gel column.

-

Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane.

-

Load the sample onto the column.

-

Elute the column with a gradient of a more polar solvent, such as diethyl ether or ethyl acetate, in hexane.

-

Collect fractions and analyze them by TLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.

| Parameter | Chemical Synthesis | Enzymatic Synthesis (General) | Purification (Crystallization) |

| Starting Materials | Isopropylidene glycerol, Elaidic acid | Elaidic acid, Glycerol | Crude this compound |

| Catalyst | p-Toluenesulfonic acid | Lipase (e.g., Novozym 435) | - |

| Reaction Time | Several hours | 2-24 hours | - |

| Reaction Temperature | Reflux | 50-70°C | -18°C to 6°C |

| Yield | ~11%[2] | Varies (often >50% for MAGs) | High recovery of pure product |

| Purity | Requires purification | Generally higher initial purity | >95% achievable |

Signaling Pathways Involving Monoacylglycerols

While the specific signaling roles of this compound are not yet fully elucidated, monoacylglycerols, in general, are important intermediates in lipid metabolism and can influence cellular signaling. A key enzyme in this context is monoacylglycerol lipase (MGL), which hydrolyzes monoacylglycerols into free fatty acids and glycerol.[2][3] The products of this hydrolysis can then enter various signaling pathways. For instance, the released fatty acids can be precursors for the synthesis of signaling molecules like prostaglandins.[2]

Below is a generalized diagram illustrating the metabolic fate of monoacylglycerols and their connection to signaling pathways.

References

1-Monoelaidin: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, biological activity, and experimental applications of 1-Monoelaidin (CAS Number: 2716-53-2), a monoglyceride with significant potential in biomedical research and pharmaceutical development.

This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and professionals in the field of drug development. The document details its chemical and physical properties, explores its role as a transient receptor potential vanilloid 1 (TRPV1) agonist, and discusses its applications in drug delivery systems. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and application.

Core Properties of this compound

This compound is a monoglyceride consisting of glycerol (B35011) esterified with elaidic acid, the trans isomer of oleic acid. Its unique physicochemical properties are fundamental to its biological functions and applications.

| Identifier | Value | Source(s) |

| CAS Number | 2716-53-2 | [1][2][3][4] |

| Molecular Formula | C21H40O4 | [1][3] |

| Molecular Weight | 356.54 g/mol | [3][5] |

| Synonyms | Glycerol α-monoelaidate, 1-Mono-trans-9-octadecenoyl Glycerol, (E)-9-Octadecenoic acid, 2,3-dihydroxypropyl ester | [3][4] |

| Physicochemical Property | Value | Source(s) |

| Physical Form | White to light yellow powder/crystal | [6] |

| Melting Point | 56-59 °C | |

| Boiling Point (Predicted) | 483.3 ± 35.0 °C | [4] |

| Density (Predicted) | 0.969 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in hot methanol | |

| Storage Temperature | Sealed in a dry place at room temperature or -20°C for long-term storage. | [1][4] |

Biological Activity: A Potent TRPV1 Agonist

This compound is recognized as an activator of the Transient Receptor Potential Vanilloid subtype 1 (TRPV1), also known as the capsaicin (B1668287) receptor.[4] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation.

Activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the generation of an action potential. This signaling is integral to the sensation of noxious stimuli. Monoacylglycerols, including this compound, have been identified as functional compounds that can activate TRPV1 both in vitro and in vivo. Their potency is reported to be about 50 times less than that of capsaicin, with a maximal response approximately half that of capsaicin.

Signaling Pathway of TRPV1 Activation by this compound

The following diagram illustrates the proposed signaling cascade initiated by the binding of this compound to the TRPV1 receptor.

Applications in Drug Delivery

Monoglycerides, including the cis-isomer of this compound (monoolein), are extensively investigated as components of lipid-based drug delivery systems (LBDDS). These systems are designed to enhance the oral bioavailability of poorly water-soluble drugs. Mono- and di-glycerides can act as single-component excipients, simplifying formulation screening. The self-emulsifying properties of these lipids in the gastrointestinal tract can improve drug solubilization and absorption.

While direct studies on this compound in drug delivery are less common than for its cis-counterpart, its lipid nature and ability to form self-assembled nanostructures suggest its potential in forming various liquid crystalline phases, such as cubic and hexagonal phases. These structures can encapsulate and provide sustained release of therapeutic agents.

Experimental Protocols

Preparation of this compound-Containing Liposomes

This protocol outlines a general method for preparing liposomes incorporating this compound, which can be adapted for drug encapsulation studies.

Methodology:

-

Lipid Dissolution: Co-dissolve this compound and other lipid components (e.g., phospholipids, cholesterol) in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for several hours to ensure complete removal of any residual solvent.

-

Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration temperature should be above the phase transition temperature of the lipids.

-

Vesicle Formation: Agitate the mixture by vortexing or mechanical shaking. This process causes the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

-

Sizing (Optional): To obtain a more uniform size distribution and produce unilamellar vesicles, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size.

In Vitro Cell-Based Assay for TRPV1 Activation

This protocol describes a cell-based assay to quantify the activation of TRPV1 by this compound using a calcium-sensitive fluorescent dye.

Methodology:

-

Cell Culture: Culture a cell line stably expressing human TRPV1 (e.g., HEK293-TRPV1) in appropriate media and conditions until they reach a suitable confluency for the assay (typically 80-90%).

-

Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer solution in the dark at 37°C for 30-60 minutes.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.

-

Fluorescence Measurement:

-

Place the 96-well plate into a fluorescence plate reader.

-

Measure the baseline fluorescence for a short period.

-

Add the different concentrations of the this compound solution (and appropriate controls, such as a known TRPV1 agonist like capsaicin and a vehicle control) to the wells.

-

Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying TRPV1 channel activation.

-

-

Data Analysis: The change in fluorescence is typically expressed as a ratio relative to the baseline fluorescence. Dose-response curves can be generated to determine the EC50 (half-maximal effective concentration) of this compound.

Safety and Handling

This compound is generally considered a safe compound for laboratory use.[1] However, standard safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a dry and cool place.[2] For long-term stability, storage at -20°C is recommended.

-

Hazard Statements: According to some suppliers, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

This guide provides a foundational understanding of this compound for its application in research and development. Further investigation into its specific interactions and formulation characteristics will continue to unveil its full potential in the pharmaceutical and biomedical fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Monoacylglycerols Activate TRPV1 – A Link between Phospholipase C and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerols activate capsaicin receptor, TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner [frontiersin.org]

- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of unilamellar liposomes [protocols.io]

Natural occurrence of 1-Monoelaidin in lipids

An In-depth Technical Guide to the Natural Occurrence of 1-Monoelaidin in Lipids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a monoacylglycerol (MAG) consisting of a glycerol (B35011) backbone esterified with elaidic acid (C18:1 trans-9), the most common trans fatty acid. Unlike its cis-isomer, 1-monoolein, the presence of this compound in nature is not widespread and is intrinsically linked to the sources of elaidic acid. Monoacylglycerols themselves are typically found in very low concentrations in cells and tissues, acting as transient intermediates in the synthesis and breakdown of more complex glycerolipids. The primary origins of elaidic acid, and by extension this compound, are twofold: minor amounts are formed naturally through biohydrogenation in ruminant animals, while the vast majority has historically been produced through the industrial partial hydrogenation of vegetable oils. This guide provides a comprehensive overview of the origins, metabolism, and analytical challenges associated with this compound, presenting available data and detailed experimental protocols for its identification and quantification.

Sources and Natural Occurrence of this compound

The presence of this compound in lipids is directly correlated with the availability of its constituent fatty acid, elaidic acid. There are two primary pathways that lead to the formation of elaidic acid and its subsequent incorporation into glycerolipids like this compound.

-

Natural (Ruminant) Pathway : In the rumen of animals like cows, sheep, and goats, gut microbes perform biohydrogenation of dietary unsaturated fatty acids, such as linoleic and linolenic acid. This process creates a variety of trans fatty acid isomers as intermediates, including vaccenic acid and, to a lesser extent, elaidic acid[1][2][3][4]. These trans fatty acids are then absorbed by the animal and incorporated into their tissue fat and milk. Ruminant-derived fats typically contain 2-9% total trans fatty acids[1][2][5].

-

Industrial (Processing) Pathway : The main source of trans fats in the human diet has been the industrial partial hydrogenation of vegetable oils (PHVOs). This process converts liquid oils into semi-solid fats for use in margarine, shortening, and many processed foods. The process creates a complex mixture of trans fatty acid isomers, with elaidic acid being a major component[1][5]. Furthermore, mono- and diglycerides (food additive E471) are commercially produced as emulsifiers via the glycerolysis of fats and oils. When PHVOs are used as the feedstock, the resulting E471 mixture contains this compound[6][7][8][9].

Monoacylglycerols are also naturally formed during the digestion of dietary triglycerides by lipases and exist as intermediates in cellular lipid metabolism[10]. Therefore, the consumption of any triglyceride containing elaidic acid will result in the transient formation of this compound in the digestive tract.

References

- 1. Effects of Ruminant trans Fatty Acids on Cardiovascular Disease and Cancer: A Comprehensive Review of Epidemiological, Clinical, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trans unsaturated fatty acids in natural products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Health effects of ruminant trans fatty acids with emphasis on type 2 diabetes [frontiersin.org]

- 5. Ruminant and industrially produced trans fatty acids: health aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mono- and diglycerides of fatty acids - Wikipedia [en.wikipedia.org]

- 7. ulprospector.com [ulprospector.com]

- 8. ams.usda.gov [ams.usda.gov]

- 9. What Are Mono & Diglycerides? Uses in Food & Cosmetics [elchemy.com]

- 10. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

In-Depth Technical Guide: The Mechanism of Action of 1-Monoelaidin on Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1-Monoelaidin, a monoacylglycerol containing the trans-fatty acid elaidic acid, on the structure and properties of lipid bilayers. This document synthesizes findings from various biophysical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Introduction

This compound, as a monoacylglycerol, possesses an amphipathic nature that facilitates its interaction with and incorporation into lipid bilayers, the fundamental structure of cellular membranes. Its distinct molecular geometry, characterized by the linear conformation of its trans-unsaturated acyl chain, significantly influences the packing of neighboring phospholipids (B1166683). This perturbation of the lipid matrix leads to alterations in key biophysical properties of the membrane, including fluidity, phase behavior, and permeability. Understanding these effects is crucial for researchers in fields ranging from membrane biophysics to drug delivery, as changes in membrane characteristics can impact cellular signaling, protein function, and the transport of therapeutic agents across the cell membrane.

Effects on Lipid Bilayer Properties

The incorporation of this compound into a lipid bilayer induces significant changes to its physical and chemical properties. These alterations are primarily driven by the straight-chain nature of the elaidic acid component, which allows for closer packing with saturated phospholipids compared to their cis-isomers.

Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a key technique used to study the thermotropic phase behavior of lipid bilayers. The main phase transition temperature (Tm), at which the bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase, is a critical parameter for membrane stability and function.

Studies on dipalmitoylphosphatidylcholine (DPPC) bilayers have shown that the inclusion of elaidic acid, the fatty acid component of this compound, leads to an increase in the phase transition temperature.[1] This effect is similar to that observed with the addition of saturated fatty acids.[1] The linear structure of the trans-fatty acid allows for more favorable van der Waals interactions with the saturated acyl chains of DPPC, stabilizing the gel phase and requiring more energy (a higher temperature) to induce the transition to the liquid-crystalline state.

Table 1: Effect of Elaidic Acid on the Phase Transition Temperature of DPPC Bilayers

| Molar Ratio (Elaidic Acid:DPPC) | Phase Transition Temperature (Tm) (°C) | Change in Tm (°C) |

| 0:100 (Pure DPPC) | 41.5 | 0 |

| 10:90 | > 41.5 | Increased |

Membrane Structure and Packing

The introduction of this compound into a lipid bilayer directly impacts its structural organization, including the area per lipid and the overall bilayer thickness. These parameters can be precisely measured using Small-Angle X-ray Scattering (SAXS) and Neutron Diffraction techniques.

The straight acyl chain of this compound promotes tighter packing of the surrounding phospholipids. This is in contrast to its cis-isomer, monoolein, which introduces a kink in its acyl chain, leading to increased disorder and a larger area per lipid. In dioleoylphosphatidylcholine (DOPC) membranes, the addition of elaidic acid leads to an increase in the lattice parameter of the lamellar phase at lower concentrations, suggesting an expansion of the bilayer. However, at higher concentrations (above 30 mol%), a transition to a non-lamellar inverted hexagonal (HII) phase is observed.

Table 2: Structural Parameters of DOPC Bilayers Containing Elaidic Acid

| Mol% Elaidic Acid in DOPC | Phase | Lamellar Lattice Parameter (Å) |

| 10 | Lamellar | Increased |

| 20 | Lamellar | Increased |

| 30 | Lamellar | Increased |

| 40 | Inverted Hexagonal (HII) | 74.9 |

Source: Data adapted from X-ray diffraction studies on DOPC membranes with elaidic acid.

Membrane Permeability

The permeability of a lipid bilayer is a measure of its barrier function, controlling the passage of ions and molecules. The incorporation of molecules like this compound can disrupt the packing of the lipid bilayer, creating defects that can lead to increased permeability.

Vesicle leakage assays, often employing fluorescent dyes like calcein (B42510) or carboxyfluorescein, are used to quantify changes in membrane permeability. While specific data for this compound is limited, studies on related monoacylglycerols suggest that they can induce leakage from liposomes. The extent of this leakage is dependent on the concentration of the monoacylglycerol and the lipid composition of the bilayer. It is hypothesized that the perturbation of the lipid packing by this compound creates transient pores or defects in the membrane, allowing for the efflux of encapsulated contents.

Mechanism of Action: A Visual Representation

The interaction of this compound with a lipid bilayer can be visualized as a multi-step process, from its initial partitioning into the membrane to its influence on the collective properties of the bilayer.

Caption: The proposed mechanism of this compound's interaction with lipid bilayers.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

Liposome (B1194612) Preparation for Biophysical Studies

Objective: To prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) containing a defined concentration of this compound for use in DSC, SAXS, and permeability assays.

Materials:

-

Dipalmitoylphosphatidylcholine (DPPC) or Dioleoylphosphatidylcholine (DOPC)

-

This compound

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., PBS, HEPES buffer)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (for LUVs)

-

Bath sonicator

Protocol:

-

Lipid Film Formation:

-

Co-dissolve the desired amounts of phospholipid (e.g., DPPC) and this compound in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the desired aqueous buffer, pre-heated to a temperature above the phase transition temperature of the lipid mixture.

-

Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (for LUVs):

-

For the preparation of LUVs, subject the MLV suspension to multiple freeze-thaw cycles.

-

Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes through the membrane to ensure a homogenous population of LUVs.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm) and enthalpy (ΔH) of lipid bilayers containing this compound.

Protocol:

-

Prepare liposome samples (MLVs are typically used) with varying molar ratios of this compound to phospholipid as described in Protocol 4.1.

-

Degas the liposome suspension and the reference buffer before loading into the DSC sample and reference cells, respectively.

-

Perform multiple heating and cooling scans over a temperature range that encompasses the expected phase transition of the lipid mixture (e.g., 20-60 °C for DPPC). A typical scan rate is 1 °C/min.

-

Analyze the resulting thermograms to determine the onset temperature, peak temperature (Tm), and the area under the peak (which is proportional to the enthalpy of the transition, ΔH).

Small-Angle X-ray Scattering (SAXS)

Objective: To determine the structural parameters of lipid bilayers, such as the lamellar repeat distance (d-spacing) and the area per lipid, in the presence of this compound.

Protocol:

-

Prepare concentrated samples of MLVs with varying concentrations of this compound.

-

Load the sample into a temperature-controlled sample holder.

-

Acquire SAXS data over a range of scattering vectors (q) that covers the expected Bragg peaks from the lamellar structure.

-

Analyze the positions of the Bragg peaks to calculate the lamellar d-spacing.

-

Further analysis of the scattering form factor can provide information on the electron density profile of the bilayer, from which the bilayer thickness and area per lipid can be derived.

Vesicle Leakage Assay

Objective: To quantify the effect of this compound on the permeability of lipid vesicles.

Protocol:

-

Prepare LUVs encapsulating a fluorescent dye at a self-quenching concentration (e.g., 50 mM carboxyfluorescein) as described in Protocol 4.1.

-

Remove unencapsulated dye by size-exclusion chromatography.

-

Dilute the dye-loaded LUVs into a cuvette containing buffer.

-

Monitor the baseline fluorescence.

-

Add this compound (typically from a concentrated stock solution in a suitable solvent like ethanol (B145695) or DMSO) to the vesicle suspension and continuously monitor the increase in fluorescence over time.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).

-

Calculate the percentage of leakage at different time points relative to the maximum fluorescence.

Experimental and Logical Workflows

The investigation of this compound's effect on lipid bilayers follows a logical progression of experiments, each providing a piece of the puzzle to build a comprehensive understanding of its mechanism of action.

Caption: A logical workflow for the biophysical characterization of this compound's interaction with lipid bilayers.

Conclusion

The interaction of this compound with lipid bilayers is a complex process that results in significant alterations to the membrane's structural and functional properties. The linear geometry of its trans-acyl chain promotes tighter lipid packing, leading to an increase in the gel-to-liquid crystalline phase transition temperature and a potential decrease in the area per lipid. These structural changes can, in turn, affect the barrier function of the membrane, leading to increased permeability. The methodologies and data presented in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other monoacylglycerols on lipid membranes, with implications for our understanding of membrane biophysics, cellular processes, and the development of novel drug delivery systems. Further research is warranted to obtain more direct quantitative data on this compound to refine our understanding of its specific interactions with various lipid systems.

References

The Influence of 1-Monoelaidin on Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane fluidity is a critical parameter governing a multitude of cellular processes, including signal transduction, ion transport, and enzyme activity. The lipid composition of the bilayer is a primary determinant of this property. This technical guide provides an in-depth analysis of the influence of 1-monoelaidin, a monoacylglycerol containing the trans-fatty acid elaidic acid, on the fluidity of lipid membranes. Through a comprehensive review of established biophysical techniques—Differential Scanning Calorimetry (DSC), Fluorescence Anisotropy, and Molecular Dynamics (MD) simulations—this document elucidates the molecular mechanisms by which this compound is expected to decrease membrane fluidity. Due to its linear acyl chain geometry, this compound promotes tighter lipid packing, leading to a more ordered, gel-like membrane state. This guide presents expected quantitative data, detailed experimental protocols, and visual representations of the underlying principles and potential signaling implications, offering a valuable resource for researchers in cellular biology and drug development.

Introduction

Biological membranes are dynamic, fluid structures, a property essential for their proper function[1]. This fluidity is largely dictated by the nature of the constituent lipid molecules[1]. Factors such as acyl chain length, degree of saturation, and the isomeric configuration of double bonds play pivotal roles[1]. This compound is a monoacylglycerol that incorporates elaidic acid, an 18-carbon monounsaturated fatty acid with a double bond in the trans configuration. Unlike its cis-isomer, oleic acid, which introduces a pronounced kink in the acyl chain, the trans-double bond of elaidic acid results in a more linear, rigid structure, similar to that of saturated fatty acids.

This structural difference has profound implications for membrane packing and, consequently, membrane fluidity. The incorporation of this compound into a lipid bilayer is hypothesized to increase the van der Waals interactions between adjacent acyl chains, leading to a more ordered and less fluid membrane state. Understanding the precise impact of this compound on membrane biophysics is crucial for elucidating its roles in cellular physiology and pathology, particularly in the context of diets rich in trans-fatty acids.